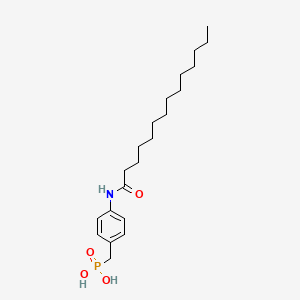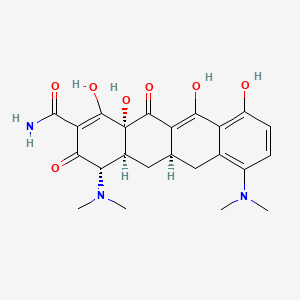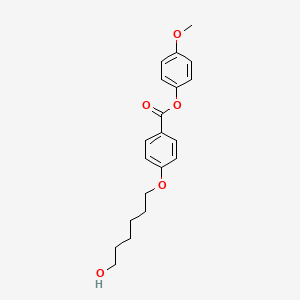
Boc-PNA-T-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-PNA-T-OH” is a Boc PNA monomer that serves as a building block for the synthesis of PNA oligomers . It has a molecular formula of C16H24N4O7 and a molecular weight of 384.39 .
Synthesis Analysis
The synthesis of PNA is usually performed by automated solid phase methods, similar to the case of DNA and RNA oligonucleotide synthesis . An optimized automated PNA synthesis protocol has been reported, where under optimal conditions, the product yield of a test 17-mer PNA is approximately 90% . The average coupling yield is 99.4% . The synthesis strategy is Boc/Z and the deprotected amine is neutralized .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a peptide-like N-(2-aminoethyl)glycine backbone, forming highly stable amide bonds between the monomeric units . Different basic groups (purines and pyrimidines) are then attached to the peptide framework via a methylene carbonyl group to form a non-chiral and uncharged structure .
Chemical Reactions Analysis
In the synthesis of PNA, the carboxylic acid is first activated with a benzotriazole urea salt, which is then combined with HOBt and diimide to produce a hydroxybenzotriazole ester . A new PNA SPS strategy has been developed based on a safety-catch protecting group scheme for the exocyclic nitrogen of the side-chain bases and the linker .
Physical and Chemical Properties Analysis
“this compound” is a white to off-white powder . Its exact mass is 384.16400 and its PSA is 150.80000 .
Scientific Research Applications
Synthesis and Optimization : Boc-PNA-T-OH is a crucial component in the synthesis of PNAs, which are synthetic molecules designed to mimic natural nucleic acids. This makes them highly useful in various chemical and biomedical applications. Researchers have focused on optimizing the synthetic routes for N-Boc-PNA-T-OH, highlighting its pivotal role in PNA chemistry and its reproducible high yield and purity in production (Alpturk et al., 2018).
Enhancing Nucleic Acid Affinity : Modifications with this compound have been shown to significantly enhance the affinity of PNAs towards RNA and DNA targets while maintaining specificity and discrimination against mismatches. This is crucial for applications in gene therapy and molecular diagnostics (Rajeev et al., 2002).
Improved Water Solubility and Biocompatibility : PNAs incorporating this compound have been developed with improved water solubility and biocompatibility compared to other oligonucleotides. This enhances their potential in biological and medicinal applications, such as drug discovery and molecular engineering (Sahu et al., 2011).
Facilitating PNA-Peptide Conjugates Synthesis : this compound plays a role in facilitating the synthesis of PNA-peptide conjugates, which are essential in various biochemical and biotechnological applications. The ability to create such conjugates opens up new possibilities in the field of chemical biology (Huang et al., 2014).
Targeting Genetic Diseases : The use of this compound in the synthesis of PNAs allows for the development of molecular tools aimed at the diagnosis and detection of genetic diseases, leveraging its ability to bind to DNA and RNA with high affinity and sequence selectivity (Abdelbaky et al., 2019).
Mechanism of Action
Target of Action
Boc-PNA-T-OH is a type of Peptide Nucleic Acid (PNA) monomer . PNAs are intriguing synthetic biomolecules that are considered analogs of oligonucleotides . The primary targets of this compound are specific DNA or mRNA strands . The achirality of their N-(2-aminoethyl)glycine (AEG) linkage facilitates their selective hybridization to these targets, forming a PNA–DNA or PNA–RNA complex .
Mode of Action
This compound interacts with its targets (DNA or mRNA strands) through a process called hybridization . This interaction results in the formation of a PNA-DNA or PNA-RNA complex . The stability of this complex is enhanced by the peptide-like AEG backbone of PNAs, which forms highly stable amide/peptide bonds between the monomeric units .
Biochemical Pathways
Given the nature of pnas, they are likely to interfere with the processes of transcription and translation in cells by binding to specific dna or mrna strands . This can potentially affect the expression of certain genes, thereby influencing various cellular processes.
Pharmacokinetics
It is known that pnas, in general, exhibit strong enzyme stability and thermal stability . This suggests that this compound could have good bioavailability and long-lasting biological activity.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific DNA or mRNA targets it binds to. By forming complexes with these targets, this compound could potentially alter gene expression patterns in cells . This could lead to various downstream effects, depending on the functions of the affected genes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability of the PNA-DNA or PNA-RNA complexes . Furthermore, the presence of certain enzymes or other biomolecules could also influence the action and efficacy of this compound .
Future Directions
Peptide Nucleic Acids (PNAs) are an intriguing class of synthetic biomolecules with great potential in medicine . They have found extensive applications in the fields of gene therapeutics and biomedical diagnostics . Despite the numerous benefits of PNAs, few studies have explored these molecules because of the ongoing challenges regarding their synthesis .
Biochemical Analysis
Biochemical Properties
Boc-PNA-T-OH participates in the synthesis of PNAs, which are known to interact with various biomolecules such as enzymes and proteins . The interactions are typically sequence-specific and dose-dependent, allowing PNAs to regulate biological processes at the genetic level.
Cellular Effects
PNAs, synthesized using this compound, can influence cell function by selectively binding to viral DNA and RNA at various stages of the virus replication process. This binding can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound contributes to the formation of PNAs, which exert their effects at the molecular level. PNAs can bind to complementary DNA/RNA sequences through Watson-Crick base pairing. This binding can lead to changes in gene expression and can influence enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
The effects of this compound and the PNAs it helps synthesize can change over time in laboratory settings. For instance, the synthesis of PNAs has been optimized to yield approximately 90% of a test 17-mer PNA
Metabolic Pathways
Given its role in the synthesis of PNAs, it’s likely that this compound interacts with enzymes or cofactors involved in PNA synthesis .
Transport and Distribution
Pnas, which are synthesized using this compound, are known to be transported into mammalian cells primarily through endocytotic pathways .
Subcellular Localization
Properties
IUPAC Name |
2-[[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O7/c1-10-7-20(14(25)18-13(10)24)8-11(21)19(9-12(22)23)6-5-17-15(26)27-16(2,3)4/h7H,5-6,8-9H2,1-4H3,(H,17,26)(H,22,23)(H,18,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJPRVGZZWRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Boc-PNA-T-OH in the synthesis of Peptide Nucleic Acids (PNAs)?
A: this compound, or N-Boc-PNA-T-OH, is a crucial building block (monomer) in the synthesis of PNAs. [] PNAs are artificial analogs of DNA and RNA with a peptide-like backbone, making them resistant to enzymatic degradation and highly specific in binding to complementary nucleic acid sequences. The "Boc" group in the name refers to the tert-butyloxycarbonyl protecting group, which plays a vital role in solid-phase synthesis by preventing unwanted reactions at the amino group of the PNA monomer.
Q2: What are the potential advantages of using the synthetic route starting with N-Boc-ethylenediamine for producing this compound?
A: The research indicates that using N-Boc-ethylenediamine as a starting material for synthesizing this compound offers several potential advantages: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)

![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)
![(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B592853.png)





![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)


